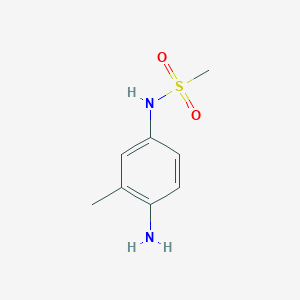

N-(4-Amino-3-methylphenyl)methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-Amino-3-methylphenyl)methanesulfonamide” is a chemical compound with the molecular formula C8H12N2O2S and a molecular weight of 200.26 . It is also known by its CAS Number: 108791-97-5 . This compound is a solid at room temperature .

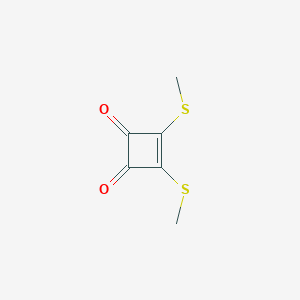

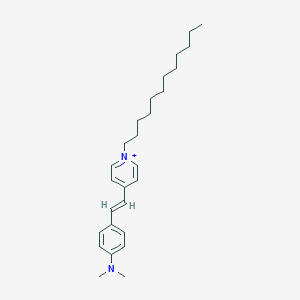

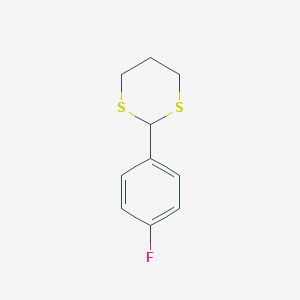

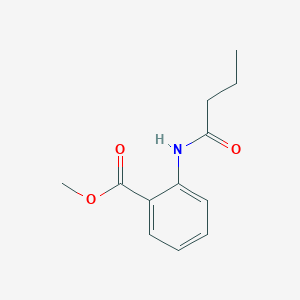

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H12N2O2S/c1-6-5-7(3-4-8(6)9)10-13(2,11)12/h3-5,10H,9H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature .Scientific Research Applications

Quantum Chemical Investigations

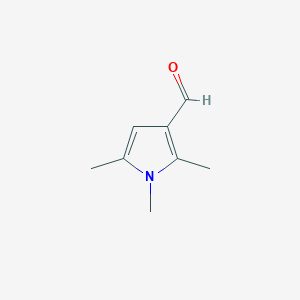

A study by Karabacak, Cinar, and Kurt (2010) utilized density functional theory (DFT) to examine the molecular conformation, NMR chemical shifts, and vibrational transitions of N-(4-Amino-3-methylphenyl)methanesulfonamide derivatives. Their work highlights the importance of computational chemistry in understanding the physical and chemical properties of sulfonamide compounds, providing insights into their potential applications in various scientific fields, such as materials science and molecular engineering (Karabacak, M., Cinar, M., & Kurt, M., 2010).

Spectroscopic and Theoretical Studies

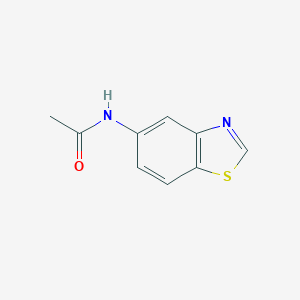

Spectroscopic techniques combined with theoretical DFT calculations were employed by Szabó et al. (2008) to analyze the molecular vibrations of dofetilide, a compound structurally related to this compound. This comprehensive approach aids in elucidating the electronic and structural characteristics of sulfonamide derivatives, contributing to the development of new pharmaceuticals and chemicals (Szabó, L. et al., 2008).

Synthesis and Bioactivity

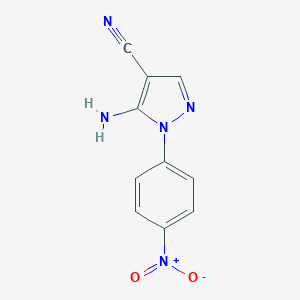

Research conducted by Karakuş et al. (2009) on the synthesis and evaluation of novel thioureas derived from N-(4-nitro-2-phenoxyphenyl)-methanesulfonamide demonstrates the potential of these compounds in antiviral and anticancer drug development. This study exemplifies the application of chemical synthesis and bioactivity screening in discovering new therapeutic agents (Karakuş, S. et al., 2009).

Structural Studies and Supramolecular Assembly

Dey et al. (2015) explored the crystal structures of nimesulidetriazole derivatives, including compounds structurally analogous to this compound, to understand their supramolecular assembly. Their findings contribute to the field of crystal engineering, where understanding the intermolecular interactions of drug molecules can lead to the design of better pharmaceutical formulations (Dey, T. et al., 2015).

Drug Metabolism and Biocatalysis

The work by Zmijewski et al. (2006) on the application of biocatalysis to drug metabolism, specifically focusing on the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using Actinoplanes missouriensis, illustrates the role of microbial biocatalysis in drug discovery and development. This research provides a pathway for the synthesis of drug metabolites, enhancing our understanding of drug action and toxicity (Zmijewski, M. et al., 2006).

Properties

IUPAC Name |

N-(4-amino-3-methylphenyl)methanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-6-5-7(3-4-8(6)9)10-13(2,11)12/h3-5,10H,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXNLSBWXLKHGEB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NS(=O)(=O)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20546899 |

Source

|

| Record name | N-(4-Amino-3-methylphenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20546899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108791-97-5 |

Source

|

| Record name | N-(4-Amino-3-methylphenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20546899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B184850.png)